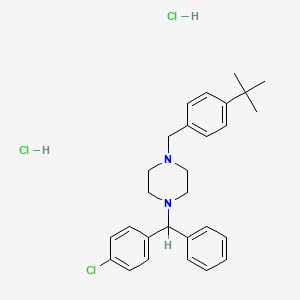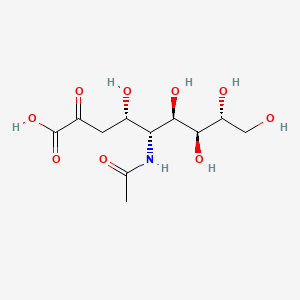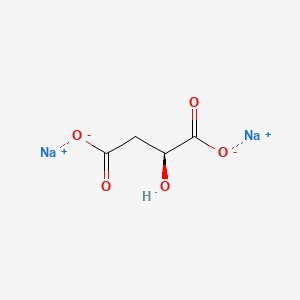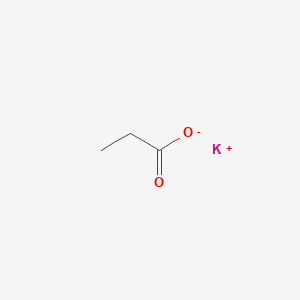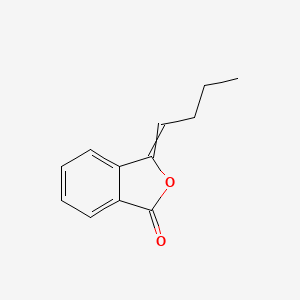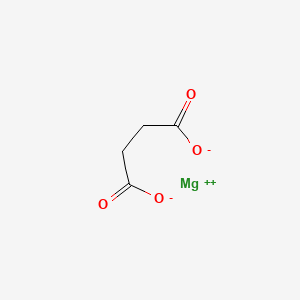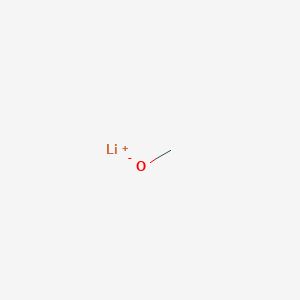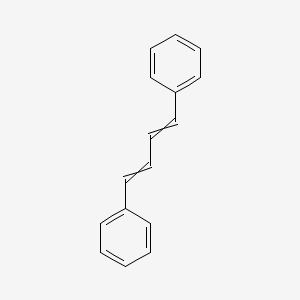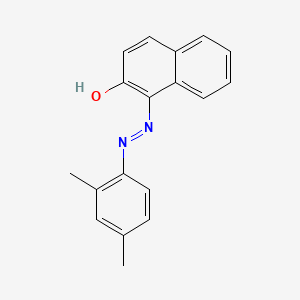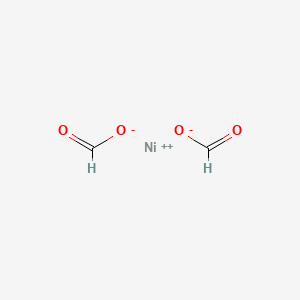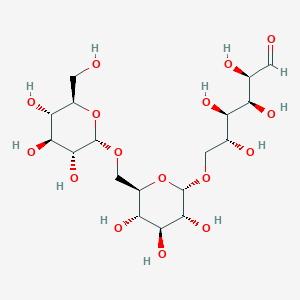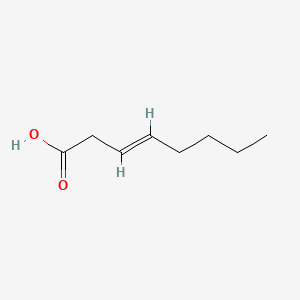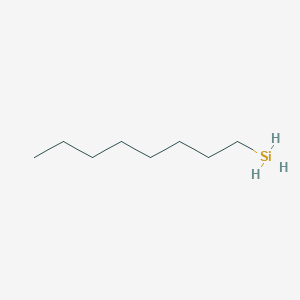
Octyl-silane
Übersicht
Beschreibung
Octyl-silane: is an organosilicon compound with the chemical formula C8H20Si. It is a type of alkylsilane, where an octyl group is attached to a silicon atom. This compound is widely used in various industrial applications due to its hydrophobic properties and ability to form self-assembled monolayers on surfaces.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Sol-Gel Process: Octyl-silane can be synthesized via the sol-gel process, which involves the hydrolysis and condensation of silane precursors.
Chemical Vapor Deposition: Another common method is chemical vapor deposition, where this compound is deposited onto a substrate in a vapor phase.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Octyl-silane undergoes hydrolysis in the presence of water, forming silanols and releasing octanol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the octyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions to form silanols.
Catalysts: Such as acids or bases, are used to accelerate hydrolysis and condensation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in catalytic reduction reactions.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation reactions.
Substituted Silanes: Formed during nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: Octyl-silane is used to modify the surface properties of materials, making them hydrophobic.
Adhesion Promoters: It is used as an adhesion promoter in coatings and adhesives.
Biology:
Biocompatible Coatings: Used to create biocompatible coatings for medical devices.
Medicine:
Drug Delivery: this compound-modified nanoparticles are used in drug delivery systems to improve the stability and bioavailability of drugs.
Industry:
Water-Repellent Coatings: Used in the production of water-repellent coatings for various surfaces.
Anti-Fouling Coatings: Applied in marine environments to prevent biofouling.
Wirkmechanismus
Mechanism of Action: Octyl-silane exerts its effects primarily through the formation of self-assembled monolayers on surfaces. The octyl group provides hydrophobic properties, while the silicon atom forms strong bonds with the substrate . This results in a stable, water-repellent surface that can resist various environmental conditions .
Molecular Targets and Pathways:
Surface Hydroxyl Groups: this compound reacts with surface hydroxyl groups to form siloxane bonds.
Polymerization Pathways: The silanol groups formed during hydrolysis can undergo polymerization to form siloxane networks.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl-silane: Similar to octyl-silane but with a longer alkyl chain, providing even greater hydrophobicity.
Methyl-silane: Has a shorter alkyl chain, resulting in lower hydrophobicity compared to this compound.
Vinyl-silane: Contains a vinyl group instead of an alkyl group, making it more reactive in polymerization reactions.
Uniqueness of this compound:
Eigenschaften
IUPAC Name |
octylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si/c1-2-3-4-5-6-7-8-9/h2-8H2,1,9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLYNRPOIZEADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[SiH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-92-1 | |
| Record name | Octylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


